Comparative Mass Spectrometric Selectivity vs. Unlabeled Citalopram N-Oxide
In quantitative LC-MS/MS analysis, the primary limitation of using the unlabeled analyte (Citalopram N-Oxide, [M+H]+ = 341.166 m/z) as an internal standard is its complete spectral overlap with the native metabolite in biological samples, making differentiation impossible. Citalopram-d6 N-Oxide, with six deuterium atoms (d6), provides a distinct isotopic peak at a mass-to-charge ratio of m/z 347.203 for the [M+H]+ ion, enabling a clear 6 Da mass shift from the native metabolite's [M+H]+ ion at m/z 341.166 [1]. This mass difference is sufficient to prevent cross-talk between the analyte and internal standard channels in a triple quadrupole mass spectrometer, as demonstrated in the analysis of its parent compound, citalopram, where a d6-labeled standard provided the necessary mass separation . This specificity is unattainable with non-labeled compounds or structural analogs [2].
| Evidence Dimension | Mass Spectrometric Differentiation (m/z) |
|---|---|
| Target Compound Data | [M+H]+ = 347.203 m/z |
| Comparator Or Baseline | Unlabeled Citalopram N-Oxide: [M+H]+ = 341.166 m/z |
| Quantified Difference | +6 Da mass shift |
| Conditions | Calculated exact mass for ESI+ ionization mode |
Why This Matters
This fundamental mass difference is the prerequisite for its function as an internal standard, enabling accurate and interference-free quantification of the native metabolite in complex biological matrices using mass spectrometry.
- [1] MassBank Europe. Record MSBNK-BAFG-CSL2311094317: Citalopram-N-oxide; LC-ESI-QTOF; MS2; 50 V. Precursor m/z: 341.166. View Source
- [2] Kumar SD. Chapter: Ions selected for selective ion monitoring when the isotopic analogs are used as the internal standards... retain at least three labeling isotopes, and be free of interference from the corresponding compound. In: Quantitation and Mass Spectrometric Data of Drugs and Isotopically Labeled Analogs. View Source
